molecular formula C13H20ClN3O B13261559 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride

3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride

Cat. No.: B13261559
M. Wt: 269.77 g/mol
InChI Key: GRUMQWJUEGEWGE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, an octahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of the cyclopropylmethyl group and the octahydrocyclopenta[c]pyrrol moiety, followed by their coupling with an oxadiazole precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxadiazole derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride apart is its combination of these three distinct moieties, which may confer unique chemical and biological properties

Properties

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H

InChI Key

GRUMQWJUEGEWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl

Origin of Product

United States

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